molecular formula C21H20N4O4S B2612967 3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034463-99-3

3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2612967
CAS RN: 2034463-99-3
M. Wt: 424.48
InChI Key: NLYZTDKAMRKSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to the query have been synthesized and evaluated for their anticancer activities. For example, novel derivatives containing the dihydroisoquinoline moiety have been tested against various cancer cell lines, showing strong inhibitory activities. This indicates the potential of such compounds in the development of new anticancer agents (Liu et al., 2009).

Novel Synthesis Methods

Research has also focused on novel synthesis methods involving the key structural features of the query compound. For instance, multicomponent reactions involving sulfonohydrazide and tertiary amine have been developed to generate unexpected H-pyrazolo[5,1-a]isoquinolines, showcasing innovative approaches to constructing complex molecules (Li & Wu, 2011).

Biological and Pharmacological Screening

Related compounds have been synthesized and screened for a variety of biological and pharmacological activities. This includes antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse potential applications of these molecules in drug discovery and medicinal chemistry (Patel et al., 2009).

Catalytic Studies and Chemical Transformations

Additionally, research into the catalytic properties and chemical transformations of compounds containing sulfonyl and pyrazolinate ligands has been conducted. These studies provide insights into the reactivity and potential applications of such compounds in organic synthesis and catalysis (Chen et al., 2014).

properties

IUPAC Name

3-methyl-5-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-23-11-15(10-22-23)18-13-25(12-14-5-3-4-6-17(14)18)30(27,28)16-7-8-20-19(9-16)24(2)21(26)29-20/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYZTDKAMRKSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

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